molecular formula C16H15ClN6S B287056 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287056
M. Wt: 358.8 g/mol
InChI Key: YILXILZFOHCWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, which is the basis for the compound's anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models of inflammatory diseases. The compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. The compound has shown promising results in various assays and animal models, which makes it a good candidate for further development. However, the limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which can limit its use in certain assays. The compound also requires further optimization to improve its pharmacokinetic properties, such as bioavailability and half-life.

Future Directions

There are several future directions for the development of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to optimize the pharmacokinetic properties of the compound to improve its efficacy and reduce its toxicity. Another direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. The compound can also be further modified to improve its selectivity and potency for specific targets. Finally, the compound can be tested in more animal models and clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide with 2-phenyl-4H-[1,2,4]triazole-3-thiol in the presence of phosphorous oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the final product is around 70%.

Scientific Research Applications

The compound 6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various studies, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities. The compound has also been studied for its potential use as a diagnostic agent in imaging studies.

properties

Product Name

6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H15ClN6S

Molecular Weight

358.8 g/mol

IUPAC Name

6-(4-chloro-2-methyl-5-propylpyrazol-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15ClN6S/c1-3-7-11-12(17)13(22(2)20-11)15-21-23-14(18-19-16(23)24-15)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3

InChI Key

YILXILZFOHCWJD-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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